molecular formula C16H19N3O3 B2719047 benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate CAS No. 1705156-84-8

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate

Cat. No.: B2719047
CAS No.: 1705156-84-8
M. Wt: 301.346
InChI Key: MDAGPKIUECSBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that features a unique combination of functional groups, including a benzyl group, a tetrahydropyran ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted benzyl or pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran and pyrazole rings provide a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields.

Biological Activity

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a tetrahydropyran moiety, which contributes to its unique chemical properties. The synthesis commonly involves the reaction of benzyl chloroformate with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in the presence of a base like triethylamine, typically conducted in dichloromethane at room temperature.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions may modulate the activity of target enzymes or receptors, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor effects : Some pyrazole derivatives have shown significant inhibition of cancer cell proliferation in vitro, particularly against human tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrazole family. Here are some notable findings:

StudyCompoundActivityFindings
Ianoshenko et al. (2022)1H-Pyrazolo[3,4-b]pyridinesAnticancerExhibited IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory activity .
MDPI Study (2023)Benzyl derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria, highlighting their potential in infection control .
BenchChem AnalysisPyrazole derivativesEnzyme inhibitionSuggested interaction with key metabolic enzymes, potentially influencing drug metabolism and efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Benzyl carbamateLacks pyrazole and tetrahydropyran moietiesLimited bioactivity
Tetrahydro-2H-pyran derivativesContains tetrahydropyran; lacks pyrazole ringModerate activity against certain pathogens
1H-Pyrazol derivativesContains pyrazole ring; lacks tetrahydropyran moietyNotable anticancer properties

This comparison highlights that the combination of both structural features in this compound may provide enhanced biological activity compared to its analogues.

Properties

IUPAC Name

benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAGPKIUECSBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.